(2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile
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Overview
Description
(2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a chloropyridine moiety and a dimethylamino group, which are known to impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with dimethylamine and a suitable nitrile source under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the enamine intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Common solvents used in industrial synthesis include dimethylformamide (DMF) and acetonitrile.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the chloropyridine and dimethylamino groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The chloropyridine moiety may bind to enzyme active sites or receptor proteins, while the dimethylamino group can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(6-chloropyridin-3-yl)-3-(methylamino)prop-2-enenitrile: Similar structure with a methylamino group instead of a dimethylamino group.
(2Z)-2-(6-chloropyridin-3-yl)-3-(ethylamino)prop-2-enenitrile: Similar structure with an ethylamino group instead of a dimethylamino group.
(2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enamide: Similar structure with an amide group instead of a nitrile group.
Uniqueness
The uniqueness of (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the chloropyridine and dimethylamino groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)7-9(5-12)8-3-4-10(11)13-6-8/h3-4,6-7H,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEOWBUTVRKGGW-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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